N4-benzoyl-2'-deoxy-2',2'-difluorocytidine
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Overview
Description
N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine involves multiple steps, including the protection of hydroxyl groups, fluorination, and benzoylation. The reaction conditions typically require the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as benzoyl chloride .
Industrial Production Methods
Industrial production of N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine often involves large-scale synthesis using automated systems for oligonucleotide synthesis. This method ensures high purity and yield, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF)
Major Products
The major products formed from these reactions include various derivatives of N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine, which can be used for further research and development .
Scientific Research Applications
N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes .
Mechanism of Action
N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: Another nucleoside analog with similar anticancer properties.
Fludarabine: Known for its use in treating chronic lymphocytic leukemia.
Cladribine: Used in the treatment of hairy cell leukemia
Uniqueness
N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine stands out due to its unique fluorination pattern, which enhances its stability and efficacy compared to other nucleoside analogs .
Properties
Molecular Formula |
C16H15F2N3O5 |
---|---|
Molecular Weight |
367.30 g/mol |
IUPAC Name |
N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25) |
InChI Key |
HSMDTRXWNNAGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Origin of Product |
United States |
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